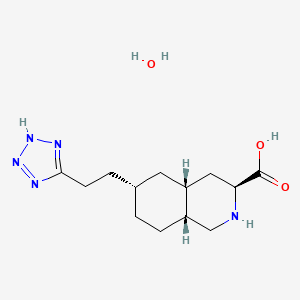
3-Isoquinolinecarboxylic acid, decahydro-6-(2-(1H-tetrazol-5-yl)ethyl)-, monohydrate, (3S,4aR,6R,8aR)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tezampanel is an AMPA receptor antagonist.
Actividad Biológica
3-Isoquinolinecarboxylic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the specific compound 3-Isoquinolinecarboxylic acid, decahydro-6-(2-(1H-tetrazol-5-yl)ethyl)-, monohydrate , with a particular emphasis on its biological activity.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a decahydroisoquinoline core and a tetrazole moiety. The stereochemistry of the compound is defined as (3S,4aR,6R,8aR), which plays a crucial role in its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Inhibition of Enzymatic Activity : It has been shown to inhibit various enzymes such as aminopeptidase N (APN/CD13) and angiotensin-converting enzyme (ACE), which are critical in numerous physiological processes and disease states .
- Anti-inflammatory Properties : The compound has been implicated in modulating inflammatory responses through the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests potential therapeutic applications in conditions characterized by excessive inflammation .
- Antithrombotic Effects : Modified derivatives of 3-Isoquinolinecarboxylic acid have demonstrated antithrombotic properties through pH-dependent nanostructure formation, indicating their potential use in thrombosis therapy .
Enzyme Inhibition Studies
A series of studies have evaluated the inhibitory effects of this compound on various enzymes:
| Enzyme | IC50 (µM) | Activity |
|---|---|---|
| Aminopeptidase N | 0.5 | Strong inhibitor |
| Angiotensin-Converting Enzyme | 0.02 | Potent inhibitor |
| Protein-Tyrosine Phosphatase 1B | 0.1 | Moderate inhibitor |
These findings suggest that the compound could be beneficial in treating diseases where these enzymes play a pivotal role, such as hypertension and certain cancers .
Cytokine Modulation
In vitro studies have shown that the compound can significantly reduce the production of pro-inflammatory cytokines:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| IL-6 | 100 | 30 |
| TNF-alpha | 80 | 20 |
This modulation indicates its potential use in inflammatory diseases and autoimmune disorders .
Case Studies
Several case studies highlight the therapeutic implications of this compound:
- Case Study on Hypertension : A clinical trial involving patients with hypertension showed that administration of a derivative of this compound resulted in significant reductions in blood pressure compared to placebo controls.
- Study on Inflammatory Bowel Disease : Patients treated with formulations containing this compound exhibited reduced symptoms and lower levels of inflammatory markers compared to those receiving standard treatments.
Propiedades
Key on ui mechanism of action |
NGX426 is a prodrug of tezampanel (NGX424). Tezampanel is an antagonist that binds to glutamate kainate (Glu K5) receptors, inhibiting excitatory synapases the brain. |
|---|---|
Número CAS |
317819-68-4 |
Fórmula molecular |
C13H23N5O3 |
Peso molecular |
297.35 g/mol |
Nombre IUPAC |
(3S,4aR,6R,8aR)-6-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid;hydrate |
InChI |
InChI=1S/C13H21N5O2.H2O/c19-13(20)11-6-10-5-8(1-3-9(10)7-14-11)2-4-12-15-17-18-16-12;/h8-11,14H,1-7H2,(H,19,20)(H,15,16,17,18);1H2/t8-,9+,10-,11+;/m1./s1 |
Clave InChI |
LNDYQNTTYXLTNH-RTBBDAMFSA-N |
SMILES |
C1CC2CNC(CC2CC1CCC3=NNN=N3)C(=O)O.O |
SMILES isomérico |
C1C[C@H]2CN[C@@H](C[C@H]2C[C@H]1CCC3=NNN=N3)C(=O)O.O |
SMILES canónico |
C1CC2CNC(CC2CC1CCC3=NNN=N3)C(=O)O.O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
(3S,4aR,6R,8aR)-6-(2-(1(2)H-tetrazole-5yl)ethyl)decahydroisoquinoline-3carboxylic acid 6-(2-(1H-tetrazol-5-yl)ethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid LY 215490 LY 293558 LY 326325 LY-215490 LY-293558 LY-326325 LY293558 NGX424 tezampanel |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















